

"2-[(3-fluorophenoxy)methyl]benzoic acid" basic properties

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Compound of Interest

Compound Name: 2-[(3-fluorophenoxy)methyl]benzoic Acid

Cat. No.: B172564

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An In-depth Technical Guide to **2-[(3-fluorophenoxy)methyl]benzoic acid**: Synthesis, Characterization, and Potential Applications

Introduction

2-[(3-fluorophenoxy)methyl]benzoic acid is a halogenated aromatic ether carboxylic acid. Its structure, featuring a flexible ether linkage connecting a benzoic acid moiety to a fluorinated phenyl ring, makes it an intriguing candidate for investigation in medicinal chemistry and materials science. The benzoic acid group provides a key site for ionic interactions or further derivatization, while the 3-fluorophenoxy group modulates lipophilicity, metabolic stability, and potential intermolecular interactions through hydrogen bonding and dipole moments.

This guide provides a comprehensive overview of the compound, detailing a proposed synthetic route, robust characterization methodologies, and an exploration of its potential applications based on its structural class. The information presented herein is intended for researchers, chemists, and professionals in the field of drug development.

Physicochemical Properties (Predicted)

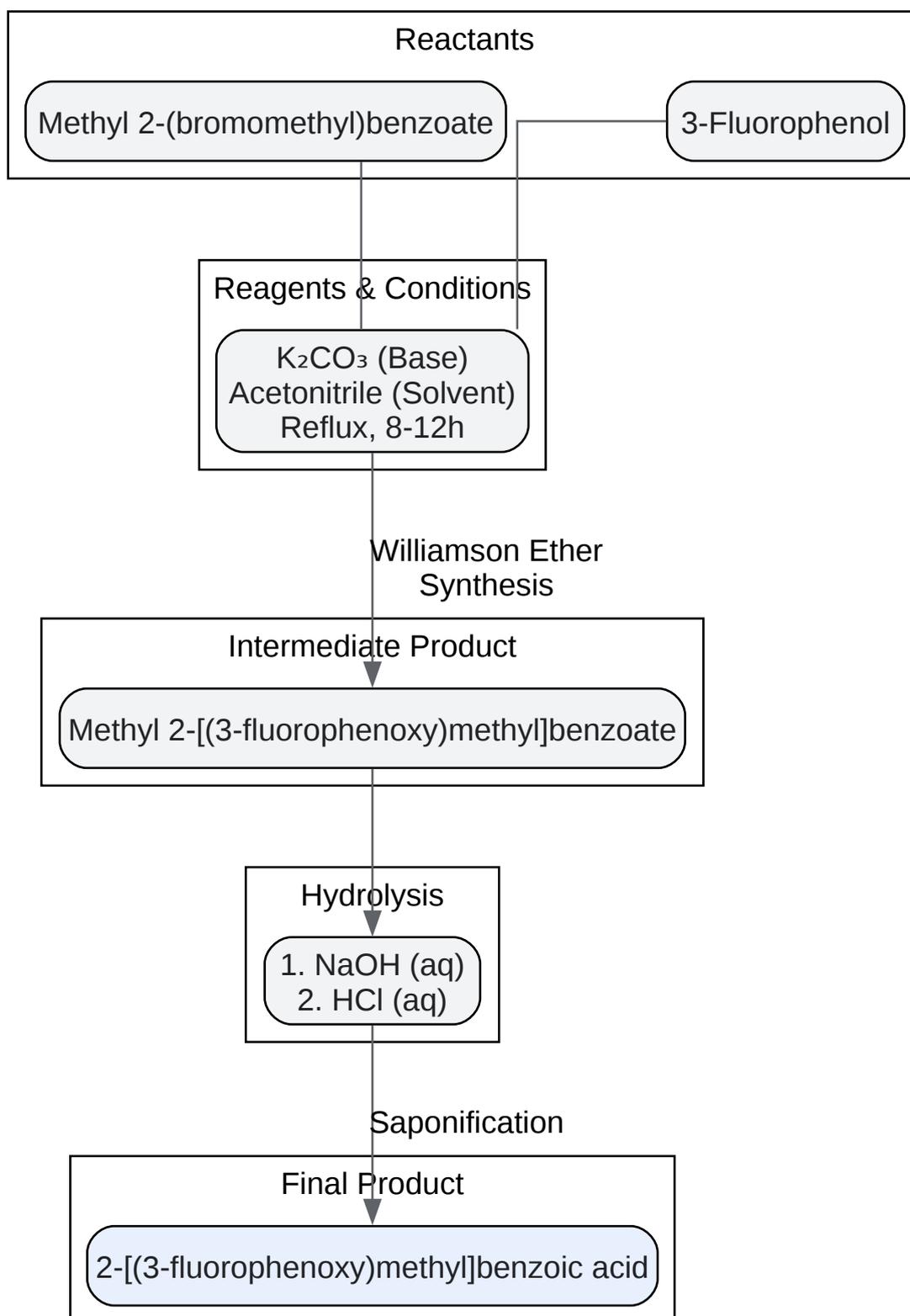
The properties of **2-[(3-fluorophenoxy)methyl]benzoic acid** can be predicted based on its chemical structure. These estimations are crucial for designing experimental conditions for its synthesis, purification, and subsequent biological or material science assays.

Property	Predicted Value / Description
Molecular Formula	C ₁₄ H ₁₁ FO ₃
Molecular Weight	246.24 g/mol
Appearance	White to off-white crystalline solid
Melting Point	Estimated in the range of 130-150 °C, characteristic of similar aromatic carboxylic acids.
Boiling Point	> 300 °C (with decomposition likely)
Solubility	Sparingly soluble in water. Soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, and ethyl acetate.
pKa	Estimated to be between 3.5 and 4.5, typical for a benzoic acid derivative.
LogP (Octanol/Water)	Estimated between 2.5 and 3.5, indicating moderate lipophilicity.

Synthesis and Purification

The most direct and reliable method for synthesizing **2-[(3-fluorophenoxy)methyl]benzoic acid** is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 3-fluorophenol acts as the nucleophile, and a derivative of 2-methylbenzoic acid serves as the electrophile.

Proposed Synthetic Pathway



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Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-[(3-fluorophenoxy)methyl]benzoate (Intermediate)

- **Reaction Setup:** To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2-(bromomethyl)benzoate (1.0 eq), 3-fluorophenol (1.1 eq), and anhydrous potassium carbonate (K_2CO_3 , 2.0 eq).
- **Solvent Addition:** Add anhydrous acetonitrile (approx. 10 mL per gram of the limiting reagent) to the flask.
- **Reaction Execution:** Heat the mixture to reflux (approximately 82 °C) and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ester.
- **Purification (if necessary):** The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Rationale: The use of a methyl ester protects the carboxylic acid functionality during the ether synthesis. Potassium carbonate is a mild base suitable for deprotonating the phenol without causing unwanted side reactions. Acetonitrile is an ideal polar aprotic solvent for this type of S_N2 reaction.

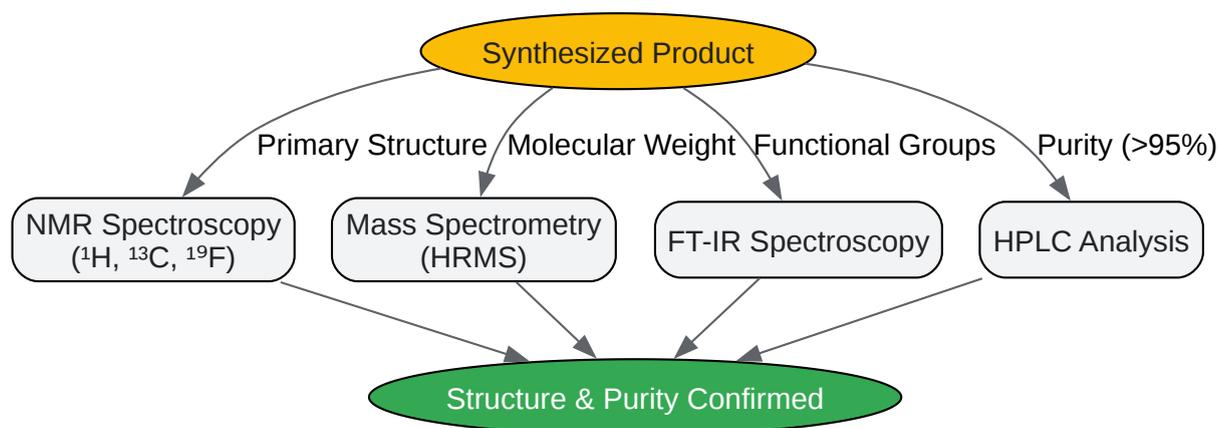
Step 2: Hydrolysis to 2-[(3-fluorophenoxy)methyl]benzoic acid (Final Product)

- **Saponification:** Dissolve the crude or purified ester from Step 1 in a mixture of methanol and water (e.g., 3:1 v/v). Add sodium hydroxide (NaOH, 2.0-3.0 eq) and stir the mixture at 50-60 °C for 2-4 hours.
- **Acidification:** After cooling, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester. Carefully acidify the aqueous layer to a pH of ~2 using 1M hydrochloric acid (HCl). A white precipitate should form.

- Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic and chromatographic methods should be employed.



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Caption: Analytical workflow for structural confirmation.

Expected Spectroscopic Data

- ¹H NMR:
 - A singlet around 5.2-5.5 ppm corresponding to the benzylic methylene protons (-CH₂-).
 - A multiplet in the aromatic region (6.8-8.2 ppm) showing signals for the protons on both the benzoic acid and the 3-fluorophenoxy rings. The proton ortho to the carboxyl group on the benzoic acid ring would appear most downfield.

- A broad singlet above 10 ppm for the carboxylic acid proton (-COOH), which is D₂O exchangeable.
- ¹³C NMR:
 - A signal around 65-70 ppm for the benzylic methylene carbon (-CH₂-).
 - Multiple signals in the aromatic region (110-165 ppm), including a signal for the carbon attached to fluorine showing a characteristic large C-F coupling constant.
 - A signal in the range of 165-175 ppm for the carboxylic acid carbon (-COOH).
- FT-IR (Fourier-Transform Infrared Spectroscopy):
 - A broad absorption band from 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid.
 - A sharp, strong peak around 1700-1725 cm⁻¹ for the C=O stretch of the carboxylic acid.
 - Strong peaks in the 1200-1300 cm⁻¹ region for the C-O-C asymmetric stretch of the ether linkage.
 - A peak around 1250 cm⁻¹ for the C-F stretch.
- High-Resolution Mass Spectrometry (HRMS): The measured m/z value for the [M-H]⁻ or [M+H]⁺ ion should correspond to the calculated exact mass of C₁₄H₁₀FO₃⁻ or C₁₄H₁₂FO₃⁺, respectively, confirming the molecular formula.

Potential Applications and Future Research

While specific biological activity for **2-[(3-fluorophenoxy)methyl]benzoic acid** is not yet documented, its structural motifs are present in various pharmacologically active compounds.

- PPAR Agonists: The general structure resembles that of certain peroxisome proliferator-activated receptor (PPAR) agonists, which are used to treat metabolic disorders like type 2 diabetes and dyslipidemia. The combination of a carboxylic acid head group and a lipophilic tail is a classic pharmacophore for this target class.

- **Anti-inflammatory Agents:** Non-steroidal anti-inflammatory drugs (NSAIDs) often contain a carboxylic acid moiety. The fluorinated phenoxy group could enhance binding to targets like cyclooxygenase (COX) enzymes or other inflammatory mediators.
- **Materials Science:** The rigid and planar aromatic structures combined with the polar carboxylic acid group could make this molecule a candidate for building blocks in metal-organic frameworks (MOFs) or liquid crystals.

Future research should focus on synthesizing the compound and screening it against a panel of biological targets, particularly nuclear receptors like PPARs and inflammatory enzymes. Further derivatization of the carboxylic acid or the aromatic rings could lead to the development of novel therapeutic agents or functional materials.

Safety and Handling

As with any laboratory chemical, **2-[(3-fluorophenoxy)methyl]benzoic acid** should be handled with appropriate care.

- **Personal Protective Equipment (PPE):** Wear safety glasses, a lab coat, and chemical-resistant gloves.
- **Handling:** Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
- **Storage:** Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

A full Safety Data Sheet (SDS) should be consulted once the compound is synthesized and characterized.

References

No direct references for the specific synthesis of "**2-[(3-fluorophenoxy)methyl]benzoic acid**" are available. The protocols and principles described are based on standard, widely published organic chemistry reactions and knowledge of analogous compounds. The references below provide authoritative information on the core reactions and concepts.

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